molecular formula C19H19ClN4O4 B5728531 2-(4-CHLOROPHENOXY)-N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

2-(4-CHLOROPHENOXY)-N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5728531
M. Wt: 402.8 g/mol
InChI Key: YUWPNOJOQNZRIB-CIAFOILYSA-N
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Description

2-(4-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a nitrophenyl group, and a pyrrolidinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenated compound to form the chlorophenoxy intermediate.

    Nitrophenyl Intermediate: The next step involves the nitration of a suitable phenyl compound to introduce the nitro group, forming the nitrophenyl intermediate.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the nitrophenyl intermediate under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorophenoxy and pyrrolidinyl groups can interact with biological macromolecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-5-nitrophenyl(phenyl)methanone: Shares the chlorophenoxy and nitrophenyl groups but differs in the overall structure.

    2’-Chloro-4’-(4-chlorophenoxy)phenyl]ethan-1-one: Similar chlorophenoxy group but different functional groups and structure.

Uniqueness

2-(4-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c20-15-3-6-17(7-4-15)28-13-19(25)22-21-12-14-11-16(24(26)27)5-8-18(14)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13H2,(H,22,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWPNOJOQNZRIB-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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